molecular formula C9H9ClO4S B2451367 3-(1,3-Dioxolan-2-yl)benzenesulfonyl chloride CAS No. 2167300-93-6

3-(1,3-Dioxolan-2-yl)benzenesulfonyl chloride

Cat. No.: B2451367
CAS No.: 2167300-93-6
M. Wt: 248.68
InChI Key: DSAHBGYMTHNBTC-UHFFFAOYSA-N
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Description

3-(1,3-Dioxolan-2-yl)benzenesulfonyl chloride (CAS 2167300-93-6) is a specialized aromatic sulfonyl chloride with a molecular formula of C 9 H 9 ClO 4 S and a molecular weight of 248.68 g/mol . This compound serves as a versatile synthetic intermediate in organic chemistry and drug discovery research. The key to its utility is the presence of two distinct and reactive functional groups: the sulfonyl chloride and the 1,3-dioxolane ring. The sulfonyl chloride group is highly reactive, enabling this compound to be readily converted into a variety of derivatives, most notably sulfonamides, through reactions with amines. These sulfonamide structures are a common motif in medicinal chemistry. Simultaneously, the 1,3-dioxolane group acts as a protected aldehyde , which can be easily removed under mild acidic conditions to reveal the carbonyl functionality. This protective strategy is crucial for designing synthetic routes where aldehyde-sensitive reactions are required at other stages. The primary research value of this compound lies in its role as a key building block for the synthesis of more complex molecules, particularly in the development of pharmaceutical candidates and novel materials. Researchers can leverage its dual functionality to create diverse compound libraries for biological screening or to construct specific target structures. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(1,3-dioxolan-2-yl)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO4S/c10-15(11,12)8-3-1-2-7(6-8)9-13-4-5-14-9/h1-3,6,9H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSAHBGYMTHNBTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC(=CC=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dioxolan-2-yl)benzenesulfonyl chloride typically involves the reaction of 3-(1,3-Dioxolan-2-yl)benzenesulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the sulfonic acid is converted to the corresponding sulfonyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems and controlled reaction conditions helps in achieving high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dioxolan-2-yl)benzenesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(1,3-Dioxolan-2-yl)benzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles to form sulfonyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the 1,3-dioxolane ring and the sulfonyl chloride group. This combination imparts specific reactivity and properties that are not found in simpler sulfonyl chlorides or dioxolane derivatives .

Biological Activity

3-(1,3-Dioxolan-2-yl)benzenesulfonyl chloride is a compound that features a dioxolane ring fused with a benzenesulfonyl group. This structure is significant in medicinal chemistry due to its potential biological activities, particularly in the fields of antibacterial and antifungal research. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on recent studies.

Synthesis

The synthesis of this compound typically involves the reaction of benzenesulfonyl chloride with 1,3-dioxolane derivatives. The methodology often includes:

  • Formation of the Dioxolane Ring : This can be achieved through the reaction of appropriate aldehydes with diols under acidic conditions.
  • Sulfonylation : The resulting dioxolane can then be treated with benzenesulfonyl chloride to introduce the sulfonyl group.

Biological Activity

Recent studies have highlighted the biological activity of compounds containing dioxolane structures. Notably, derivatives of 1,3-dioxolanes have shown promising antibacterial and antifungal properties.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial effects against various strains. For instance:

  • Staphylococcus aureus and Pseudomonas aeruginosa are commonly tested pathogens where dioxolane derivatives have demonstrated notable Minimum Inhibitory Concentration (MIC) values.
  • A study reported MIC values ranging from 625 µg/mL to 1250 µg/mL against these bacteria for structurally related compounds .

Antifungal Activity

The antifungal potential is also significant, particularly against Candida albicans. Most tested dioxolane derivatives exhibited excellent antifungal activity, with some achieving complete inhibition at low concentrations .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Inhibition of Enzymatic Pathways : Similar compounds act as inhibitors for key enzymes involved in bacterial cell wall synthesis or fungal growth.
  • Interference with Cellular Processes : The presence of the dioxolane ring may facilitate interactions with cellular targets, disrupting normal metabolic processes.

Comparative Analysis

The biological activity of this compound can be compared with other dioxolane-containing compounds:

Compound NameAntibacterial Activity (MIC µg/mL)Antifungal Activity (MIC µg/mL)
This compound625 - 1250Significant against C. albicans
Dioxolane derivative A500 - 1000Moderate against C. albicans
Dioxolane derivative B250 - 500Excellent against C. albicans

Case Studies

Several case studies have documented the synthesis and biological evaluation of dioxolane derivatives:

  • Case Study on Antibacterial Properties : A series of synthesized dioxolanes were tested against S. aureus and E. coli, showing varying degrees of effectiveness based on structural modifications .
  • Case Study on Antifungal Efficacy : Another study focused on the antifungal properties against C. albicans, revealing that specific modifications in the dioxolane structure significantly enhanced activity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(1,3-Dioxolan-2-yl)benzenesulfonyl chloride, and how can its purity be validated?

  • Methodological Answer : The compound is typically synthesized via sulfonation of a substituted benzene ring followed by chlorination. A general approach involves reacting 3-(1,3-dioxolan-2-yl)aniline with chlorosulfonic acid to introduce the sulfonyl chloride group. Purity validation requires analytical techniques such as ¹H/¹³C NMR (to confirm the dioxolane and sulfonyl chloride moieties) and elemental analysis (to verify stoichiometry). Recrystallization from ethanol or acetonitrile is recommended to remove unreacted intermediates .

Q. How should researchers safely handle and store this compound to prevent degradation?

  • Methodological Answer : The compound is moisture-sensitive and reacts exothermically with water. Storage under inert gas (e.g., argon) at 2–8°C in airtight containers is critical. Use desiccants (e.g., molecular sieves) to minimize hydrolysis. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory due to its corrosive nature .

Q. What spectroscopic techniques are most effective for characterizing intermediates in reactions involving this compound?

  • Methodological Answer : FT-IR can confirm sulfonyl chloride C=O stretching (~1360–1380 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while NMR (e.g., δ 5.2–5.5 ppm for dioxolane protons) distinguishes substituents. For reaction intermediates, thin-layer chromatography (TLC) with UV visualization monitors progress .

Advanced Research Questions

Q. How does the electron-withdrawing dioxolane group influence the reactivity of the sulfonyl chloride in nucleophilic substitutions?

  • Methodological Answer : The dioxolane ring’s electron-donating oxygen atoms slightly reduce the electrophilicity of the sulfonyl chloride compared to unsubstituted analogs. This can be quantified via Hammett σ constants (meta-substitution effects). Kinetic studies using amines (e.g., benzylamine) in anhydrous THF at 0°C show slower reaction rates, requiring catalytic bases (e.g., triethylamine) to enhance nucleophilic attack .

Q. What strategies optimize regioselectivity when using this compound in Friedel-Crafts sulfonylation of aromatic substrates?

  • Methodological Answer : Regioselectivity is controlled by Lewis acid catalysts (e.g., AlCl₃ or FeCl₃) and solvent polarity. For electron-rich aromatics (e.g., anisole), AlCl₃ in dichloromethane at -20°C directs sulfonylation to the para position (≥80% yield). Computational modeling (DFT) of transition states can predict regiochemical outcomes .

Q. How can researchers mitigate side reactions (e.g., hydrolysis or dimerization) during large-scale syntheses?

  • Methodological Answer : Hydrolysis is minimized by rigorous solvent drying (e.g., distillation over CaH₂). Dimerization is suppressed via low-temperature reactions (-10°C) and dilution principles. For scale-up, flow chemistry with controlled residence time reduces byproduct formation. Post-reaction quenching with anhydrous Na₂CO₃ neutralizes residual HCl .

Q. What are the mechanistic implications of using Cu(I) catalysts in cycloaddition reactions involving this sulfonyl chloride?

  • Methodological Answer : Cu(I) (e.g., CuCl) facilitates [2+2] cycloadditions with dienes by stabilizing transition states through π-backbonding. For example, reaction with 1,3-cyclohexadiene produces sulfone-fused cyclohexenes. Mechanistic studies using ESI-MS and kinetic isotope effects reveal a stepwise pathway involving radical intermediates .

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